Tert-butyl(2,4-dichlorophenoxy)dimethylsilane
Overview
Description
Tert-butyl(2,4-dichlorophenoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, two chlorine atoms, and a phenoxy group attached to a dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane typically involves the reaction of 2,4-dichlorophenol with tert-butyl-dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
2,4-Dichlorophenol+Tert-butyl-dimethylchlorosilaneBasethis compound+HCl
Industrial Production Methods
Industrial production of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(2,4-dichlorophenoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of tert-butyl-(2,4-diamino-phenoxy)-dimethyl-silane.
Oxidation: Formation of tert-butyl-(2,4-dichloro-quinone)-dimethyl-silane.
Reduction: Formation of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane derivatives with reduced functional groups.
Scientific Research Applications
Tert-butyl(2,4-dichlorophenoxy)dimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a protecting group for phenols and alcohols in complex organic synthesis.
Materials Science: Employed in the synthesis of silicon-based polymers and materials with unique properties.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane involves its interaction with various molecular targets. The phenoxy group can interact with enzymes and receptors, while the silane moiety can form stable bonds with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A herbicide with similar phenoxy and dichloro groups.
Tert-butyl-dimethylsilyl chloride: A silane compound with a tert-butyl group but lacking the phenoxy and dichloro groups.
Triclosan: An antimicrobial agent with a similar dichlorophenoxy structure.
Uniqueness
Tert-butyl(2,4-dichlorophenoxy)dimethylsilane is unique due to its combination of a tert-butyl group, dichloro-phenoxy group, and dimethylsilane moiety
Properties
IUPAC Name |
tert-butyl-(2,4-dichlorophenoxy)-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2OSi/c1-12(2,3)16(4,5)15-11-7-6-9(13)8-10(11)14/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWHLWFKXXRKHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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